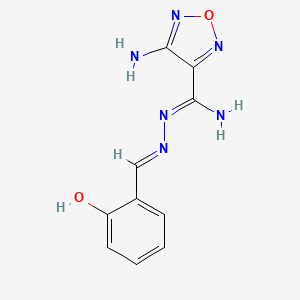
4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl) hydrazone, also known as HPT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is not fully understood, but studies have suggested that it may exhibit its cytotoxic and insecticidal activity by inducing apoptosis and disrupting cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone exhibits various biochemical and physiological effects. In cancer cells, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been shown to induce apoptosis by activating caspase-3 and caspase-9. In insect cells, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been shown to disrupt mitochondrial function and induce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments, including its low cost, easy synthesis, and high stability. However, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone also has some limitations, including its low solubility in water and its potential toxicity to non-target organisms.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone. One direction is to further investigate its potential use as an anticancer agent and to explore its mechanism of action. Another direction is to investigate its potential use as a pesticide and to evaluate its safety and efficacy in field trials. Additionally, further research could be done to explore its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Synthesemethoden
The synthesis of 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves a multistep process that begins with the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form 4-(4-hydroxyphenyl)-1,3-thiazol-2-amine. This intermediate compound is then reacted with phenacyl bromide to form 4-(4-hydroxyphenyl)-5-phenyl-1,3-thiazol-2-ylidene) phenylmethanone. Finally, the compound is reacted with hydrazine hydrate to form 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl) hydrazone.
Wissenschaftliche Forschungsanwendungen
4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been studied for its potential use as an anticancer agent. Studies have shown that 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. In agriculture, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been studied for its potential use as a pesticide. Studies have shown that 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone exhibits insecticidal activity against various agricultural pests. In environmental science, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Eigenschaften
IUPAC Name |
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-13-8-6-11(7-9-13)10-17-19-16-18-15(21)14(22-16)12-4-2-1-3-5-12/h1-10,14,20H,(H,18,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXJEGMLVKCGQM-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B6076017.png)

![1-[(2-amino-5-pyrimidinyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6076040.png)
![N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide](/img/structure/B6076042.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6076047.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B6076052.png)
![5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B6076062.png)
![2-(1-(3-methoxybenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6076065.png)
![2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6076074.png)
![3-ethyl-2-[(1-ethyl-6-methyl-2(1H)-quinolinylidene)methyl]-5-hydroxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B6076084.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(5-fluoro-2-methylbenzyl)acetamide](/img/structure/B6076089.png)
![N~4~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6076099.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B6076103.png)